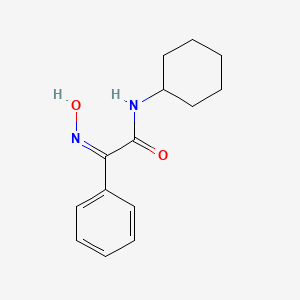
(2Z)-N-cyclohexyl-2-(hydroxyimino)-2-phenylethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-cyclohexyl-2-(hydroxyimino)-2-phenylethanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexyl group, a hydroxyimino group, and a phenylethanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-cyclohexyl-2-(hydroxyimino)-2-phenylethanamide typically involves the reaction of cyclohexylamine with 2-phenyl-2-oxoacetic acid, followed by the introduction of a hydroxyimino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial methods often optimize the process for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-cyclohexyl-2-(hydroxyimino)-2-phenylethanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH adjustments.
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, amines, hydroxylamines, and substituted phenyl derivatives. These products can have different properties and applications based on their chemical structure.
Scientific Research Applications
(2Z)-N-cyclohexyl-2-(hydroxyimino)-2-phenylethanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-N-cyclohexyl-2-(hydroxyimino)-2-phenylethanamide involves its interaction with molecular targets and pathways in biological systems. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. The cyclohexyl and phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(Hydroxyimino)cyclopentanol: Similar in structure but with a cyclopentyl group instead of a cyclohexyl group.
Ethyl (2Z)-(hydroxyimino)(methylsulfanyl)acetate: Contains a methylsulfanyl group and an ethyl ester instead of the cyclohexyl and phenylethanamide groups.
Uniqueness
(2Z)-N-cyclohexyl-2-(hydroxyimino)-2-phenylethanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(2Z)-N-cyclohexyl-2-hydroxyimino-2-phenylacetamide |
InChI |
InChI=1S/C14H18N2O2/c17-14(15-12-9-5-2-6-10-12)13(16-18)11-7-3-1-4-8-11/h1,3-4,7-8,12,18H,2,5-6,9-10H2,(H,15,17)/b16-13- |
InChI Key |
XKDPIUCQIMUFJU-SSZFMOIBSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=N\O)/C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-cyclohexyl-1-methyl-5-[4-(propan-2-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11598446.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B11598454.png)
![(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11598469.png)
![Ethyl 4-{2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-YL]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-amido}benzoate](/img/structure/B11598482.png)
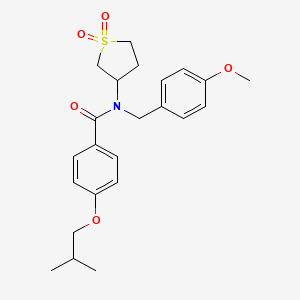
![prop-2-en-1-yl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598484.png)
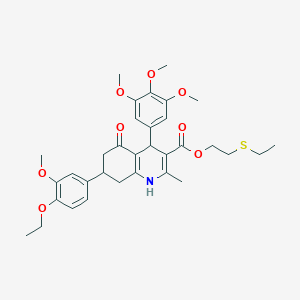
![N-[(4E)-6-bromo-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline](/img/structure/B11598499.png)
![3,3'-[(5-bromo-2-fluorophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)](/img/structure/B11598501.png)
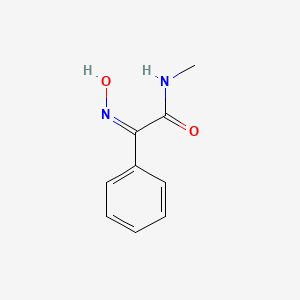
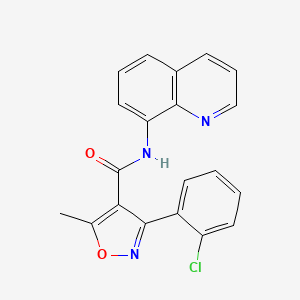
![2-(4-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11598515.png)
![[(2E)-2-{(2E)-[3,4-bis(benzyloxy)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11598522.png)
![ethyl (4Z)-1-cyclohexyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11598526.png)
